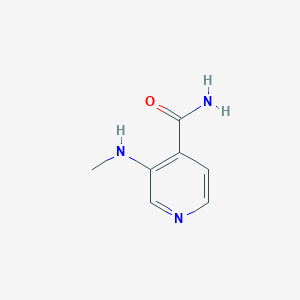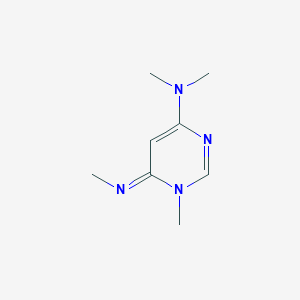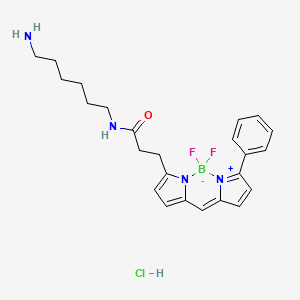
3-(Methylamino)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methylamino)isonicotinamide is a derivative of isonicotinamide, which is an amide form of isonicotinic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is structurally characterized by the presence of a methylamino group attached to the isonicotinamide core.
Vorbereitungsmethoden
The synthesis of 3-(Methylamino)isonicotinamide can be achieved through several methods. One common approach involves the reaction of isonicotinamide with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by acids or bases to facilitate the formation of the desired product . Industrial production methods often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
3-(Methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the methylamino group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Methylamino)isonicotinamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it can interact with glutamate receptors, leading to excitotoxicity and oxidative stress . This interaction is crucial in understanding its potential therapeutic applications and toxicity.
Vergleich Mit ähnlichen Verbindungen
3-(Methylamino)isonicotinamide can be compared with other similar compounds such as isonicotinamide and nicotinamide. While isonicotinamide is an isomer with the carboxamide group in the 4-position, nicotinamide has the carboxamide group in the 3-position . The presence of the methylamino group in this compound distinguishes it from these compounds, providing unique chemical and biological properties. Other similar compounds include 4-(Methylamino)benzoate and various derivatives of isonicotinamide .
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
3-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-6-4-10-3-2-5(6)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI-Schlüssel |
LYKYMEQPCZEMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CN=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)
![7-Ethyl-5-methyl-6,7,8,9-tetrahydro-5H-pyrazino[2,3-d]azepin-2-amine](/img/structure/B15247632.png)


![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)


